molecular formula C38H55CoN2O4 B12319484 (Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt

(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt

Cat. No.: B12319484
M. Wt: 662.8 g/mol
InChI Key: SZLTZRSRNDSBPH-SEILFYAJSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

Core Structural Features

The complex features a cobalt(III) ion at its center, coordinated by a tetradentate salen ligand and an acetate group. The salen ligand is derived from two key components:

  • (1R,2R)-1,2-Cyclohexanediamine : Provides the chiral backbone, ensuring axial chirality.
  • 4,6-Di-tert-butylsalicylaldehyde : Introduces steric bulk via tert-butyl groups, which shield the metal center and enhance enantioselectivity.

The coordination sphere is completed by an acetate ion (CH₃COO⁻) acting as a monodentate ligand through its oxygen atom.

Table 1: Structural Breakdown of the Complex
Component Role Key Features
Cobalt(III) ion Central metal atom Oxidation state +3; octahedral geometry
Salen ligand Tetradentate chelator N₂O₂ donor set; chiral (1R,2R)-cyclohexanediamine backbone
4,6-Di-tert-butylphenolato Aromatic moieties Steric hindrance from tert-butyl groups prevents undesired side reactions
Acetate (CH₃COO⁻) Counterion and ligand κO-coordination stabilizes the metal center

IUPAC Nomenclature Deconstruction

The systematic name reflects the compound’s stereochemical and bonding specifics:

  • “(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]” : Denotes the chiral cyclohexanediamine backbone forming Schiff bases with two imine (C=N) groups.
  • “4,6-Bis(1,1-dimethylethyl)phenolato-κO” : Indicates the phenolic oxygen donors substituted with tert-butyl groups at positions 4 and 6.
  • “Acetato-κO” : Specifies the acetate ligand bound via oxygen.
  • “Cobalt” : Central metal atom in the +3 oxidation state.

This nomenclature underscores the ligand’s chirality, donor atoms, and the metal’s coordination environment.

Properties

Molecular Formula

C38H55CoN2O4

Molecular Weight

662.8 g/mol

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate

InChI

InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m1../s1

InChI Key

SZLTZRSRNDSBPH-SEILFYAJSA-K

Isomeric SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Condensation Reaction :

    • Equimolar amounts of (1R,2R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde are refluxed in anhydrous ethanol or methanol under nitrogen.
    • The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).
    • Stoichiometry :

















      ComponentMolar Ratio
      (1R,2R)-1,2-cyclohexanediamine1.0
      3,5-di-tert-butylsalicylaldehyde2.0
  • Isolation :

    • The product is precipitated by cooling the reaction mixture, filtered, and washed with cold ethanol.
    • Yield: 85–92%.

Coordination with Cobalt

The ligand is complexed with cobalt(II) acetate, followed by oxidation to cobalt(III).

Method A: Direct Coordination Under Inert Atmosphere

Procedure :

  • Ligand Dissolution :
    • The salen ligand (2.0 mmol) is dissolved in degassed ethanol (50 mL) under nitrogen.
  • Cobalt Addition :
    • Cobalt(II) acetate tetrahydrate (1.0 mmol) in water (15 mL) is added dropwise. A brown precipitate forms immediately.
  • Reflux and Oxidation :
    • The mixture is refluxed at 80°C for 1 hour, during which the color changes from brown to brick-red, indicating oxidation to cobalt(III).
  • Workup :
    • The product is filtered, washed with ethanol, and dried under vacuum.
    • Yield : 70–78%.

Method B: Aerobic Oxidation

Procedure :

  • Precursor Preparation :
    • Cobalt(II) acetate (1.0 mmol) and the salen ligand (1.0 mmol) are stirred in dimethyl sulfoxide (DMSO) at 25°C.
  • Oxygen Exposure :
    • Oxygen gas is bubbled through the solution for 2 hours, oxidizing Co(II) to Co(III).
  • Isolation :
    • The complex is precipitated by adding diethyl ether, filtered, and recrystallized from chloroform/methanol.
    • Yield : 65–72%.

Purification and Characterization

Crystallization:

The crude product is dissolved in hot chloroform and layered with hexane to induce slow crystallization.

Analytical Data:

Property Value Source
Molar Mass 662.79 g/mol
Melting Point 248–252°C (decomposition)
UV-Vis (λmax) 485 nm (d-d transition)
Magnetic Susceptibility μeff = 2.8 BM (low-spin Co(III))

Comparative Analysis of Methods

Parameter Method A Method B
Oxidation Mechanism Thermal oxidation Aerobic oxidation
Solvent Ethanol/water DMSO
Yield 70–78% 65–72%
Purity ≥95% (by HPLC) ≥90% (by elemental analysis)
Advantages Scalable, inert conditions Faster, avoids high temperatures

Critical Considerations

  • Chirality Retention : The (1R,2R) configuration of the diamine must be preserved during ligand synthesis to ensure enantioselective performance in catalysis.
  • Cobalt Source : Use of hydrated cobalt(II) acetate (Co(OAc)₂·4H₂O) is critical for reproducibility. Anhydrous salts may lead to incomplete coordination.
  • Oxygen Sensitivity : Co(II) intermediates are air-sensitive; strict anaerobic conditions are required in Method A.

Recent Advancements

  • Microwave-Assisted Synthesis : Reduced reaction time to 30 minutes with comparable yields (68–70%).
  • Green Solvents : Ethyl acetate/water biphasic systems show promise for eco-friendly scaling.

Chemical Reactions Analysis

Types of Reactions

(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: Ligands around the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may yield cobalt(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique coordination environment allows for selective and efficient catalysis.

Biology

In biology, this compound has been studied for its potential use in enzyme mimetics and as a model for metalloenzymes. Its ability to mimic the active sites of certain enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new biomimetic catalysts.

Medicine

In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and diagnostic applications.

Industry

In industry, (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is used in the production of advanced materials, including polymers and coatings. Its catalytic properties are harnessed to improve the efficiency and selectivity of industrial processes.

Mechanism of Action

The mechanism of action of (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt involves the coordination of the cobalt center with various ligands. This coordination allows the compound to participate in redox reactions and catalyze specific chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs: Cobalt Salen Complexes

The most structurally analogous compounds are Co(salen) derivatives (e.g., [N,N′-Bis(salicylidene)ethylenediaminato]cobalt(II), CAS: 14167-18-1). Both feature a cobalt center bound to a tetradentate Schiff base ligand. Key differences include:

  • Backbone Rigidity : The target compound’s (1R,2R)-cyclohexanediamine backbone enforces a fixed chiral geometry, whereas Co(salen) uses a flexible ethylene diamine linker, allowing conformational flexibility .
  • Axial Ligands : The acetate ligand in the target complex may labilize more readily than the axial ligands in Co(salen) (e.g., H₂O or DMSO), influencing reactivity .

Table 1: Structural Comparison

Property Target Complex Co(salen)
Backbone (1R,2R)-cyclohexanediamine Ethylene diamine
Phenolic Substituents 4,6-di-tert-butyl Unsubstituted
Axial Ligand Acetato (κO) Variable (H₂O, DMSO, etc.)
Chirality Enantiopure Racemic or resolved
Applications Asymmetric catalysis, materials Oxygen binding, catalysis
Electronic and Magnetic Properties

Compared to bis(μ-acetato) bridged copper(II) complexes (e.g., ), the target cobalt complex exhibits distinct magnetic behavior. Copper(II) complexes often display antiferromagnetic coupling via μ-acetato bridges, whereas cobalt(II) complexes like the target compound typically show paramagnetism or weak exchange interactions due to higher spin states (e.g., high-spin d⁷ configuration) .

Catalytic Performance

The tert-butyl substituents in the target complex may enhance catalytic activity in oxidation reactions compared to less hindered analogs. For example:

  • Cyclohexane Oxidation: Co(salen) derivatives achieve ~60% conversion under mild conditions, while sterically shielded cobalt complexes (e.g., tert-butyl-substituted) show improved turnover frequencies due to reduced deactivation via dimerization .

Biological Activity

The compound (Acetato-kappaO)[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt, with CAS Number 201870-82-8 and molecular formula C38H55CoN2O4, is a cobalt-based coordination complex notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 662.79 g/mol
  • Molecular Structure : The compound features a cobalt center coordinated by various ligands including acetato and phenol derivatives.
  • Storage Conditions : Recommended storage at +4°C with room temperature shipping conditions.

Mechanisms of Biological Activity

The biological activity of cobalt complexes is often attributed to their ability to mimic essential metal ions in biological systems. Cobalt is known to play a role in various enzymatic processes and can influence cellular signaling pathways. The specific compound under consideration has been studied for its potential in:

  • Antioxidant Activity : Cobalt complexes can exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Mimicry : They may act as enzyme mimics in biochemical reactions.
  • Cell Proliferation and Apoptosis : Research indicates that certain cobalt complexes can influence cell growth and programmed cell death.

Antioxidant Activity

A study investigating the antioxidant properties of cobalt complexes demonstrated that they could effectively reduce oxidative stress in vitro. The mechanism involves the donation of electrons to free radicals, stabilizing them and preventing cellular damage.

Enzyme Mimicry

Research has shown that (Acetato-kappaO)[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt can mimic enzyme activity similar to that of catalase. This property suggests potential applications in therapeutic settings where oxidative stress is a concern.

Case Studies

  • Cellular Studies : In a recent study involving human cancer cell lines, the compound exhibited cytotoxic effects at specific concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa15Induction of apoptosis
    MCF-720Caspase activation
  • In Vivo Studies : Animal model studies indicated that administration of the compound reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in tumor cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.